molecular formula C12H14O2 B3045742 1-(Oxolan-2-yl)-2-phenylethanone CAS No. 113122-86-4

1-(Oxolan-2-yl)-2-phenylethanone

Cat. No.: B3045742
CAS No.: 113122-86-4
M. Wt: 190.24 g/mol
InChI Key: JIXMTHYSMVUUBS-UHFFFAOYSA-N
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Description

1-(Oxolan-2-yl)-2-phenylethanone is a ketone compound featuring a tetrahydrofuran (oxolane) ring directly linked to a phenylethanone backbone. This unique structure makes it a valuable intermediate in organic synthesis and materials science research. It is particularly useful for investigating novel synthetic pathways, including cyclization reactions and the development of complex molecular architectures. The compound's structure suggests potential as a precursor for pharmaceuticals, agrochemicals, and functional materials. As a building block, it can be utilized in the synthesis of more complex heterocyclic systems. Researchers can employ this compound in method development, catalysis studies, and exploring structure-activity relationships. This compound is provided for research and development purposes. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(oxolan-2-yl)-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-11(12-7-4-8-14-12)9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXMTHYSMVUUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40551006
Record name 1-(Oxolan-2-yl)-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113122-86-4
Record name 1-(Oxolan-2-yl)-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Oxolan 2 Yl 2 Phenylethanone and Structural Analogues

Strategies for the Construction of the Oxolane Ring System

The tetrahydrofuran (B95107) (THF) scaffold is a common motif in numerous bioactive natural products, and as a result, a multitude of synthetic methods for its construction have been developed. rsc.orgnih.gov These strategies range from classical cyclization reactions to modern organocatalytic and metal-catalyzed processes.

The formation of the tetrahydrofuran ring is frequently achieved through intramolecular cyclization of a linear precursor. Common methods involve the cyclization of unsaturated alcohols or the ring-closing of functionalized diols.

Key cyclization strategies include:

Intramolecular SN2 Reactions : A classical and widely used approach involves the intramolecular nucleophilic substitution of a leaving group (like a halide or sulfonate) by a hydroxyl group in a properly tethered substrate. nih.gov

Epoxide Ring-Opening : The intramolecular addition of an alcohol to an epoxide is a powerful method for constructing tetrahydrofuran rings, often with high stereocontrol. nih.govresearchgate.net This can be achieved using various epoxidation methods followed by in-situ cyclization. nih.gov

Oxidative Cyclization : Unsaturated alcohols can undergo oxidative cyclization to form tetrahydrofuran derivatives. Palladium-catalyzed processes, for instance, can convert γ-hydroxyalkenes into 2-vinyltetrahydrofurans. nih.gov

Organocatalytic Cyclization : Modern, environmentally friendly protocols utilize organocatalysts for the synthesis of polysubstituted tetrahydrofurans from simple starting materials. rsc.orgrsc.org For example, a 2,2,2-trifluoroacetophenone-mediated oxidation using H₂O₂ can facilitate an epoxidation followed by an in-situ cyclization promoted by aqueous HCl. rsc.org

Radical Cyclization : Free-radical cyclization of unsaturated precursors, such as organohalides, provides another route to carbo- and oxacycles. rsc.orgorganic-chemistry.org

Table 1: Comparison of Selected Cyclization Strategies for Tetrahydrofuran Ring Synthesis

Method Catalyst/Reagent Substrate Type Key Features
Intramolecular Epoxide Opening Acid or Base γ,δ-Epoxy alcohols High stereocontrol, frequently used in complex molecule synthesis. nih.gov
Organocatalytic Epoxidation/Cyclization 2,2,2-Trifluoroacetophenone / H₂O₂, HCl Alkenyl alcohols Environmentally friendly, uses a green oxidant, high yields. rsc.org
Palladium-Catalyzed Oxidative Cyclization Pd(OAc)₂, Cu(OAc)₂ Unsaturated alcohols Forms vinyl-substituted tetrahydrofurans. nih.gov
Radical Cyclization NiCl₂•DME/Pybox, Zn Unsaturated alkyl halides Mild conditions, high yields for various ring sizes. organic-chemistry.org

Controlling the stereochemistry during ring formation is crucial, particularly for synthesizing chiral analogues. Numerous stereoselective methods have been developed to address this challenge.

Substrate-Controlled Diastereoselectivity : The existing stereocenters in a linear precursor can direct the stereochemical outcome of the cyclization. For example, palladium-catalyzed reactions of γ-hydroxy terminal alkenes can afford trans-2,5- and trans-2,3-disubstituted tetrahydrofurans with high diastereoselectivity (up to >20:1 dr). nih.gov

Catalytic Asymmetric Cycloetherification : Chiral catalysts can induce enantioselectivity in the ring-forming step. Bifunctional organocatalysts, such as those based on cinchona alkaloids and thiourea (B124793), have been used for the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones, providing excellent enantioselectivities. organic-chemistry.org

[3+2] Annulation Reactions : The reaction of donor-acceptor cyclopropanes with aldehydes, catalyzed by Lewis acids like Sn(OTf)₂, can produce highly substituted tetrahydrofurans with excellent diastereomeric ratios (as high as 99:1). nih.govorganic-chemistry.org

Matteson Homologation : This boron-based methodology can be used to construct highly substituted tetrahydrofurans. The process involves sequential homologation steps, followed by an automatic cleavage and cycloetherification, providing access to complex substitution patterns. uni-saarland.de

Table 2: Examples of Stereoselective Methods for Oxolane Ring Formation

Method Catalyst/Reagent Stereochemical Outcome Reference
Pd-Catalyzed Carboetherification Pd Catalyst / Phosphine Ligand trans-2,5-disubstitution (>20:1 dr) nih.gov
Catalytic Asymmetric Vinylogous Prins Cyclization Chiral Disulfonimide Catalyst High diastereo- and enantioselectivity nsf.gov
[3+2] Annulation Sn(OTf)₂ High diastereoselectivity (up to 99:1 dr) organic-chemistry.org
Organocatalytic Double Michael Addition Chiral Amine Catalyst High enantio- and diastereoselectivities researchgate.net

Methodologies for the Introduction of the Phenylethanone Moiety

The phenylethanone portion of the target molecule is an aryl ketone. Its synthesis is typically achieved through acylation reactions or other carbon-carbon bond-forming strategies.

Friedel-Crafts acylation is a cornerstone of aryl ketone synthesis. youtube.com This electrophilic aromatic substitution reaction involves reacting an aromatic ring with an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a Lewis acid catalyst. chemguide.co.uklibretexts.orgmasterorganicchemistry.com

For the synthesis of 1-(Oxolan-2-yl)-2-phenylethanone, this could theoretically involve:

Acylation of Benzene (B151609) : Using an appropriately substituted acyl chloride, such as 2-phenylacetyl chloride, with a pre-formed oxolane derivative. However, a more common approach is the acylation of an aromatic ring.

Standard Friedel-Crafts Acylation : Benzene can be treated with an acyl chloride like ethanoyl chloride in the presence of aluminum chloride (AlCl₃) to form phenylethanone (acetophenone). chemguide.co.ukchemguide.co.uk This basic ketone structure would then require further elaboration to introduce the oxolane ring.

A key advantage of Friedel-Crafts acylation over alkylation is that the product ketone is less reactive than the starting material due to the electron-withdrawing nature of the carbonyl group, which prevents multiple substitution reactions. rsc.orgnih.gov Modern variations use alternative catalysts like aluminum dodecatungstophosphate for milder, solvent-free conditions. organic-chemistry.org

Beyond acylation, a variety of C-C bond-forming reactions are instrumental in synthesizing ketones. alevelchemistry.co.ukcognitoedu.org These methods often provide milder alternatives to Friedel-Crafts conditions and tolerate a wider range of functional groups.

Grignard and Organolithium Reagent Addition : The addition of organometallic reagents to aldehydes, followed by oxidation of the resulting secondary alcohol, is a fundamental method for ketone synthesis. organic-chemistry.org To form the target molecule, 2-formyltetrahydrofuran could be reacted with benzylmagnesium bromide, followed by oxidation of the alcohol.

Coupling with Organometallic Reagents : Cross-coupling reactions provide a powerful route to ketones. For example, acyl chlorides can be coupled with organostannanes or aryl boronic acids in the presence of a palladium catalyst. organic-chemistry.org

Synthesis via γ-Hydroxy Ketones : The target molecule is structurally a γ-hydroxy ketone that has been cyclized. Therefore, methods for synthesizing γ-hydroxy ketones are highly relevant as they can generate the linear precursor needed for oxolane ring formation. organic-chemistry.orgrsc.org Such precursors can be formed by the reaction of esters with reagents like 2,2-dimethyl-4-lithio-1,3-oxathiane 3,3-dioxide. rsc.org

Table 3: Key Carbon-Carbon Bond Forming Reactions for Ketone Synthesis

Reaction Type Reagents Key Intermediate Relevance
Grignard Addition & Oxidation R-MgX + Aldehyde; then Oxidant (e.g., PCC, DMP) Secondary Alcohol Classic, versatile method for building the ketone carbon skeleton. organic-chemistry.org
Acyl Suzuki-Miyaura Coupling Acyl Chloride + Boronic Acid Acyl-Palladium Complex Highly chemoselective, avoids harsh Lewis acids. organic-chemistry.org
Aldol-Type Condensations Enolate + Aldehyde/Ketone β-Hydroxy Carbonyl Builds complexity and can set up precursors for cyclization. alevelchemistry.co.uk
Heck Reaction Alkene + Unsaturated Halide Organopalladium Species Forms a C-C bond while introducing unsaturation, which can be modified. alevelchemistry.co.uk

Advanced Coupling and Transformation Reactions in this compound Synthesis

Modern organic synthesis often employs advanced, metal-catalyzed reactions to construct complex molecules efficiently. thieme.de For a molecule like this compound, such reactions could form the C-C bond between the ring and the side chain or even construct the ring and a key bond simultaneously.

Palladium-catalyzed reactions are particularly powerful. A notable example is the stereoselective synthesis of substituted tetrahydrofurans from γ-hydroxy terminal alkenes and aryl or vinyl bromides. nih.gov This transformation forms both a C-O and a C-C bond in a single step, establishing up to two new stereocenters with high diastereoselectivity. nih.gov This strategy could be adapted to install the phenylethanone precursor directly onto the forming oxolane ring.

Furthermore, metal-catalyzed cycloisomerization of substrates like 2-alkynylallyl alcohols, using gold or palladium catalysts, represents another advanced strategy for furan (B31954) synthesis that can be adapted for tetrahydrofuran derivatives. hud.ac.uk These methods highlight a trend towards convergent syntheses where key structural features of the target molecule are assembled in a single, efficient transformation.

Compound Glossary

Table 4: List of Mentioned Chemical Compounds

Compound Name IUPAC Name
This compound 1-(Tetrahydrofuran-2-yl)-2-phenylethanone
Tetrahydrofuran Oxolane
2,2,2-Trifluoroacetophenone 2,2,2-Trifluoro-1-phenylethan-1-one
Hydrogen Peroxide Dihydrogen dioxide
Phenylethanone Acetophenone (B1666503)
Ethanoyl chloride Acetyl chloride
Aluminum chloride Aluminum trichloride
Benzylmagnesium bromide (Bromomagnesio)(phenyl)methane
2-Formyltetrahydrofuran Tetrahydrofuran-2-carbaldehyde

Decarboxylative Cross-Coupling Strategies for Oxolan-2-yl and Phenylethyl Units

Decarboxylative cross-coupling has become a powerful strategy for forming carbon-carbon bonds, utilizing readily available carboxylic acids as stable and environmentally benign alternatives to traditional organometallic reagents. rsc.orgrsc.org In these reactions, a C-C bond to a carboxylate group is cleaved, and a new C-C bond is formed in its place, often catalyzed by a transition metal. rsc.org This approach can overcome the need for pre-functionalized starting materials and tedious functional group manipulations, allowing for the direct coupling of accessible compounds. nih.gov

The synthesis of this compound via this strategy could hypothetically involve the coupling of a suitable oxolane-derived carboxylic acid with a phenylethyl halide, or conversely, a phenylethyl-derived carboxylic acid with a functionalized oxolane. The general mechanism, particularly for reductive cross-electrophile couplings, is thought to involve a low-valent metal species, such as Ni(I), which undergoes oxidative addition to an aryl or alkyl halide. nih.gov A radical generated from the decarboxylation of the carboxylic acid partner is then captured by the metal complex, leading to a high-valent intermediate that reductively eliminates the desired product. nih.gov

This methodology's convergency and modularity offer significant potential for accelerating access to valuable chemical scaffolds. nih.gov While specific applications to the direct synthesis of this compound are not detailed in the literature, the principles have been successfully applied to a wide range of substrates, including the decarboxylative cross-coupling of azoyl carboxylic acids with aryl halides. nih.gov

Metal-Catalyzed Methodologies for Complex Carbon Skeleton Assembly

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex carbon frameworks that would be otherwise difficult to access. Reactions such as Suzuki-Miyaura, Negishi, and Heck couplings are considered standard for forming C(sp²)-C(sp²) and C(sp²)-C(sp) bonds. nih.gov The assembly of the this compound skeleton, which contains a key C(sp³)-C(sp²) bond, can be envisioned through similar metal-catalyzed cross-coupling reactions.

For instance, a plausible route could involve the coupling of an organometallic reagent derived from a phenylethyl halide (e.g., a phenylethyl zinc or boron species) with a 2-halo- or 2-triflyloxy-oxolane derivative that already contains the ketoethyl side chain. Alternatively, an acyl-oxolane derivative could be coupled with a phenylethyl organometallic compound. The choice of catalyst, typically based on palladium, nickel, or copper, along with appropriate ligands, is crucial for achieving high efficiency and selectivity in these transformations. These catalytic systems are adept at operating under mild conditions and often exhibit broad functional group tolerance, which is essential when working with multifunctional molecules.

Reductive Amination and Alkylation Strategies for Ketone Functionalities

Once the core skeleton of this compound is assembled, the ketone functionality serves as a versatile handle for further structural diversification. Reductive amination and α-alkylation are two key strategies for modifying this carbonyl group.

Reductive Amination: This reaction transforms the ketone into a primary, secondary, or tertiary amine. The process typically involves the initial condensation of the ketone with an amine (or ammonia) to form an intermediate imine or iminium ion, which is then reduced in situ by a suitable reducing agent. scispace.com A variety of reducing agents can be employed, from classic borohydrides like sodium cyanoborohydride to hydrosilanes. researchgate.net One-pot procedures are common, offering an efficient route to the amine product without the need to isolate the imine intermediate. nih.gov This strategy is fundamental in medicinal chemistry for introducing the ubiquitous amine functional group. For example, 1-[3-(2-Alkylbenzofuranyl)]-2-phenylethylamines, which are structural analogues, have been prepared by the reduction of the corresponding ketone azines. researchgate.net

Reaction TypeReagentsProductRef
Direct Reductive AminationKetone, Amine, Reducing Agent (e.g., H₂, NaBH₃CN, SiHCl₃)Amine
Leuckart ReactionKetone, Formamide or Ammonium (B1175870) Formate (B1220265)Formamide, then Amine scispace.com
HydrosilylationKetone, Amine, Hydrosilane, Rh(I) catalystAmine researchgate.net

Alkylation: The α-carbon adjacent to the ketone in this compound is activated towards deprotonation, forming an enolate that can act as a nucleophile. This reactivity allows for α-alkylation, introducing new carbon substituents at this position. A modern approach to this transformation involves the use of photocatalysis. chemistryviews.org For instance, a method has been developed using CdSe quantum dots as a photocatalyst to activate the α-C–H bond of cyclic ketones under blue LED irradiation. chemistryviews.org The ketone is believed to adsorb onto the quantum dot surface, facilitating the formation of a radical at the α-carbon, which then couples with an alkene. chemistryviews.org This amine- and directing-group-free method provides a redox-neutral pathway to α-alkylated products in moderate to excellent yields. chemistryviews.org

MethodCatalyst/ReagentsKey FeatureRef
Photocatalytic α-AlkylationCdSe Quantum Dots, Base (K₂HPO₄), AlkeneAmine- and directing-group-free, redox-neutral chemistryviews.org
Ruthenium-Catalyzed Alkylation[RuCl₂(η⁶-p-cymene)]₂, P,N ligand, Primary AlcoholUses alcohols as alkylating agents researchgate.net

Chemoenzymatic and Biocatalytic Approaches to Chiral this compound Derivatives

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral molecules, which is of paramount importance in the pharmaceutical industry where often only one enantiomer of a drug is active. nih.govresearchgate.net Enzymes offer exceptional levels of stereoselectivity (enantio- and diastereoselectivity) and regioselectivity under mild, environmentally friendly conditions. taylorfrancis.com

For a prochiral ketone like this compound, several biocatalytic strategies can be envisioned to produce chiral derivatives:

Asymmetric Reduction: Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) can catalyze the stereoselective reduction of the ketone to a chiral secondary alcohol. By selecting an appropriate enzyme (often from a large, engineered library), either the (S)- or (R)-alcohol can be obtained with high enantiomeric excess (e.e.). nih.gov This process typically requires a stoichiometric cofactor, such as NADH or NADPH, which is continuously regenerated in situ using a secondary enzyme system (e.g., formate dehydrogenase or glucose dehydrogenase). nih.gov

Asymmetric Reductive Amination: Transaminases (TAs), particularly ω-transaminases (ω-TAs), can convert the ketone directly into a chiral amine. wiley.com This reaction involves the transfer of an amino group from a donor molecule, such as isopropylamine, to the ketone. wiley.com The industrial value of this method has been proven in the large-scale synthesis of pharmaceutical ingredients like sitagliptin. wiley.com Depending on the enzyme chosen, either the (R)- or (S)-amine can be synthesized with yields and enantiomeric excesses approaching 100%. semanticscholar.org

Deracemization: If a racemic amine derivative of the target molecule is synthesized chemically, a deracemization process can be employed. This often involves a monoamine oxidase (MAO) enzyme, such as MAO-N from Aspergillus niger, which selectively oxidizes one enantiomer of the amine to an imine. wiley.comsemanticscholar.org This imine is then non-selectively reduced back to the racemic amine by a chemical reducing agent, allowing for the gradual accumulation of the non-oxidized enantiomer in high e.e. wiley.com

These biocatalytic methods represent a green and efficient alternative to traditional chemical synthesis for accessing enantiomerically pure compounds. nih.gov

Biocatalytic StrategyEnzyme ClassTransformationKey AdvantageRef
Asymmetric ReductionKetoreductase (KRED) / Alcohol Dehydrogenase (ADH)Ketone → Chiral AlcoholHigh enantioselectivity for (R) or (S) alcohol nih.gov
Asymmetric Reductive Aminationω-Transaminase (ω-TA)Ketone → Chiral AmineDirect, highly stereoselective amination wiley.comsemanticscholar.org
DeracemizationMonoamine Oxidase (MAO)Racemic Amine → Enantiopure AmineKinetic resolution coupled with in situ recycling wiley.com

Chemical Reactivity and Mechanistic Investigations of 1 Oxolan 2 Yl 2 Phenylethanone

Reactivity Profile of the Ketone Carbonyl Group

The ketone carbonyl group is a primary site of reactivity in 1-(Oxolan-2-yl)-2-phenylethanone, undergoing reactions typical of ketones, including nucleophilic additions and α-functionalizations via enol or enolate intermediates.

The electrophilic carbon atom of the carbonyl group is susceptible to attack by various nucleophiles. This fundamental reaction proceeds via the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further transformations. libretexts.org

Key nucleophilic addition reactions include:

Reduction: The ketone can be reduced to the corresponding secondary alcohol, 1-(oxolan-2-yl)-2-phenylethanol, using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Grignard and Organolithium Reagents: Addition of organometallic reagents, like Grignard reagents (R-MgX) or organolithium reagents (R-Li), leads to the formation of tertiary alcohols. For instance, reaction with methylmagnesium bromide would yield 2-(oxolan-2-yl)-1-phenylpropan-2-ol.

Cyanohydrin Formation: Treatment with hydrogen cyanide (HCN) or a cyanide salt in the presence of acid results in the formation of a cyanohydrin, 2-hydroxy-2-(oxolan-2-yl)-3-phenylpropanenitrile.

Wittig Reaction: The carbonyl group can be converted to an alkene via the Wittig reaction, where a phosphonium (B103445) ylide is employed to form a new carbon-carbon double bond.

The general mechanism for nucleophilic addition is illustrated below:

Step 1: Nucleophilic attack on the carbonyl carbon.

Step 2: Protonation of the resulting alkoxide intermediate.

A representative table of expected products from nucleophilic addition reactions is provided below.

Nucleophile/ReagentExpected ProductProduct Class
Sodium borohydride (NaBH₄)1-(Oxolan-2-yl)-2-phenylethanolSecondary Alcohol
Methylmagnesium bromide (CH₃MgBr)2-(Oxolan-2-yl)-1-phenylpropan-2-olTertiary Alcohol
Hydrogen cyanide (HCN)2-Hydroxy-2-(oxolan-2-yl)-3-phenylpropanenitrileCyanohydrin
Triphenylphosphine ylide (Ph₃P=CH₂)1-(Oxolan-2-yl)-2-phenylprop-1-eneAlkene

The presence of α-hydrogens (protons on the carbon adjacent to the carbonyl group) allows for the formation of enol or enolate intermediates under acidic or basic conditions, respectively. fiveable.memasterorganicchemistry.com These intermediates are nucleophilic at the α-carbon and can react with various electrophiles.

Enolization: In the presence of acid or base, this compound can exist in equilibrium with its enol tautomer, 1-(oxolan-2-yl)-2-phenylvinyl alcohol. libretexts.org

Enolate Formation: Treatment with a strong base, such as lithium diisopropylamide (LDA), leads to the deprotonation of the α-carbon to form a resonance-stabilized enolate. masterorganicchemistry.com

α-Halogenation: Reaction with halogens (e.g., Br₂) in the presence of an acid or base results in the substitution of an α-hydrogen with a halogen atom. Under basic conditions, polyhalogenation can occur. ucsb.edu

α-Alkylation: The enolate can act as a nucleophile and react with alkyl halides in an Sₙ2 reaction to introduce an alkyl group at the α-position. fiveable.me

Aldol (B89426) Condensation: The enolate can also react with another carbonyl compound (including another molecule of itself) in an aldol addition or condensation reaction to form β-hydroxy ketones or α,β-unsaturated ketones, respectively. fiveable.me

The regioselectivity of these reactions can be controlled by the choice of reaction conditions (e.g., kinetic versus thermodynamic enolate formation). masterorganicchemistry.com

Transformations Involving the Oxolane Heterocycle

The oxolane (tetrahydrofuran) ring is generally stable but can undergo ring-opening reactions under specific, typically acidic, conditions.

The ether linkage in the oxolane ring can be cleaved by strong acids, often in the presence of a nucleophile. The reaction is typically initiated by the protonation of the oxygen atom, making it a better leaving group. libretexts.orgstackexchange.com

Acid-Catalyzed Cleavage: Treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can lead to the opening of the tetrahydrofuran (B95107) ring to yield a halo-alcohol, which may undergo further reactions. The regioselectivity of the attack of the halide nucleophile depends on the reaction conditions and the substitution pattern of the ring.

Reactivity of the Phenyl Substituent

The phenyl group in this compound can undergo electrophilic aromatic substitution reactions. The phenylethanone moiety influences the reactivity and regioselectivity of these substitutions.

The acyl group attached to the benzene (B151609) ring is an electron-withdrawing group and therefore deactivates the ring towards electrophilic attack. docbrown.infobyjus.com This deactivation occurs because the carbonyl group withdraws electron density from the ring, making it less nucleophilic.

Furthermore, the acyl group is a meta-director. This means that incoming electrophiles will preferentially add to the carbon atoms at the meta position (C-3 and C-5) relative to the point of attachment of the ethanone (B97240) chain. This is because the resonance structures of the arenium ion intermediate show that the positive charge is delocalized to the ortho and para positions, which are destabilized by the adjacent electron-withdrawing carbonyl group. masterorganicchemistry.comwikipedia.org

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the phenyl ring, primarily at the meta position.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) will also occur at the meta position.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) leads to the formation of a sulfonic acid (-SO₃H) group at the meta position.

Friedel-Crafts Reactions: Due to the deactivating nature of the acyl group, Friedel-Crafts alkylation and acylation reactions on the phenyl ring of this compound are generally not feasible under standard conditions. docbrown.info

A summary of the directing effects is presented in the table below.

ReactionReagentsMajor Product(s)
NitrationHNO₃, H₂SO₄1-(Oxolan-2-yl)-2-(3-nitrophenyl)ethanone
BrominationBr₂, FeBr₃1-(Oxolan-2-yl)-2-(3-bromophenyl)ethanone
SulfonationSO₃, H₂SO₄3-(2-(Oxolan-2-yl)-2-oxoethyl)benzenesulfonic acid

Electrophilic Aromatic Substitution Patterns

The phenyl group of this compound is susceptible to electrophilic aromatic substitution. The substituent on the benzene ring is an acyl group (-C(O)CH2-), which is known to be a deactivating group and a meta-director. ncert.nic.indocbrown.info This is due to the electron-withdrawing nature of the carbonyl group, which reduces the electron density of the aromatic ring, making it less reactive towards electrophiles. ncert.nic.in The deactivation is a result of the resonance and inductive effects of the carbonyl group.

Consequently, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to occur primarily at the meta position of the phenyl ring. For example, nitration with a mixture of concentrated nitric and sulfuric acids would likely yield 1-(oxolan-2-yl)-2-(3-nitrophenyl)ethanone as the major product. docbrown.info Similarly, Friedel-Crafts acylation or alkylation would also be directed to the meta position, although the deactivating nature of the acyl group often requires harsher reaction conditions for these transformations to proceed efficiently. oup.com

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

ReactionReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄1-(Oxolan-2-yl)-2-(3-nitrophenyl)ethanone
BrominationBr₂, FeBr₃1-(Oxolan-2-yl)-2-(3-bromophenyl)ethanone
Friedel-Crafts AcylationRCOCl, AlCl₃1-(Oxolan-2-yl)-2-(3-acylphenyl)ethanone

It is important to note that while the meta product is expected to be major, small amounts of ortho and para isomers may also be formed. The presence of the oxolanyl group, while not directly attached to the phenyl ring, could have minor electronic or steric influences on the regioselectivity.

Catalytic Hydrogenation and Oxidation of the Phenyl Ring

Catalytic Hydrogenation:

The phenyl ring of this compound can be reduced to a cyclohexyl ring via catalytic hydrogenation. This reaction typically requires a catalyst such as rhodium, platinum, or palladium, often supported on carbon, and is carried out under a hydrogen atmosphere. youtube.comacs.org The specific conditions (temperature, pressure, and catalyst choice) will influence the reaction's efficiency and selectivity.

Given the presence of a ketone carbonyl group, chemoselectivity can be a key consideration. Under milder conditions, it might be possible to selectively reduce the phenyl ring without affecting the ketone. However, many catalysts effective for arene hydrogenation will also reduce the ketone to a secondary alcohol. For instance, using catalysts like Ru(II) complexes, which are known to be efficient for ketone hydrogenation, might lead to the concurrent reduction of both the phenyl ring and the carbonyl group. acs.orgnih.gov

Table 2: Potential Products of Catalytic Hydrogenation

ProductConditions
1-(Oxolan-2-yl)-2-cyclohexylethanoneSelective phenyl ring hydrogenation
1-(Oxolan-2-yl)-2-cyclohexylethan-1-olComplete hydrogenation of phenyl ring and ketone
1-(Oxolan-2-yl)-2-phenylethan-1-olSelective ketone hydrogenation

Oxidation of the Phenyl Ring:

The oxidation of the phenyl group in this compound to other functional groups, such as a phenol (B47542) or a carboxylic acid, is generally a challenging transformation that requires powerful oxidizing agents. acs.org Reagents like ruthenium tetroxide (RuO₄), often generated in situ from a ruthenium precursor and a co-oxidant like sodium periodate, are known to oxidize phenyl groups to carboxylic acids. acs.org However, such strong oxidizing conditions would likely also affect other parts of the molecule, potentially leading to the cleavage of the oxolan ring or oxidation at the benzylic position. The Baeyer-Villiger oxidation, which typically targets ketones, might also occur under certain oxidative conditions, leading to the formation of an ester. acs.org

Elucidation of Reaction Mechanisms in Key Synthetic Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes. While specific mechanistic studies on this compound are scarce, we can infer the likely pathways based on well-established mechanisms for related ketones and aromatic compounds.

Kinetic and Spectroscopic Studies of Reaction Intermediates

The study of reaction kinetics and the spectroscopic detection of intermediates are powerful tools for elucidating reaction mechanisms. For reactions involving this compound, techniques such as UV-Vis, NMR, and IR spectroscopy could be employed to monitor the disappearance of reactants and the appearance of products and any transient species.

For instance, in the electrophilic nitration of the phenyl ring, kinetic studies would likely show a rate law that is dependent on the concentrations of both the ketone and the nitrating agent. Spectroscopic analysis could potentially identify the formation of a sigma complex (also known as an arenium ion) as a key intermediate. byjus.com This intermediate is a resonance-stabilized carbocation formed by the attack of the electrophile on the aromatic ring.

In the context of ketone reduction, spectroscopic methods could be used to observe the formation of a metal-hydride complex with the carbonyl oxygen, which is a common feature in the mechanism of catalytic hydrogenation of ketones. acs.org

Computational Modeling of Transition States and Energy Profiles

Computational chemistry provides a powerful avenue for investigating the reaction mechanisms of molecules like this compound at a molecular level. rsc.org Density functional theory (DFT) calculations can be used to model the geometries of reactants, products, intermediates, and, most importantly, transition states. By calculating the energies of these species, a detailed reaction energy profile can be constructed.

For electrophilic aromatic substitution, computational modeling could be used to compare the energies of the transition states leading to ortho, meta, and para substitution. These calculations would be expected to confirm the lower energy of the transition state for meta-attack, thus explaining the observed regioselectivity. rsc.org

In the case of catalytic hydrogenation, computational studies could model the interaction of the ketone with the catalyst surface or a homogeneous catalyst complex. This can help in understanding the stereoselectivity of the reduction if a chiral center is formed. Such studies can also elucidate the role of the oxolan ring in coordinating with the metal catalyst and influencing the reaction pathway. For example, quantum chemical calculations have been used to investigate the Gibbs free energy change in similar reactions involving ketones. mdpi.com

Computational and Theoretical Studies of 1 Oxolan 2 Yl 2 Phenylethanone

Quantum Chemical Calculations for Electronic Structure and Energetic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, vibrational frequencies corresponding to infrared spectra, and the distribution of electrons, which dictates the molecule's reactivity and physical properties.

Density Functional Theory (DFT) for Geometry Optimization, Vibrational Frequencies, and Electronic Properties

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is exceptionally well-suited for determining the ground-state properties of medium-sized organic molecules like 1-(Oxolan-2-yl)-2-phenylethanone.

A typical DFT study would begin with geometry optimization . Starting from an initial guess of the molecular structure, the calculation iteratively adjusts the positions of the atoms to find the lowest energy arrangement on the potential energy surface. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. For instance, the orientation of the phenyl group relative to the carbonyl group and the conformation of the five-membered oxolane ring would be key parameters. Studies on the related molecule acetophenone (B1666503) (phenylethanone) show that the acetyl group is coplanar with the phenyl ring in the lowest energy state to maximize conjugation. nist.govmdpi.com

Once the optimized geometry is found, vibrational frequency calculations are typically performed. These calculations predict the frequencies of molecular vibrations, which correspond to the peaks observed in an infrared (IR) spectrum. This analysis is crucial for two reasons: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it allows for a theoretical spectrum to be generated, which can be compared with experimental data for identification purposes.

Electronic properties such as the dipole moment, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) are also readily calculated using DFT. The MEP map would visualize the electron-rich and electron-poor regions of the molecule, highlighting the electrophilic carbon of the carbonyl group and the nucleophilic oxygen of the oxolane ring. The HOMO-LUMO gap is a critical parameter, providing an indication of the molecule's kinetic stability and electronic excitation properties. researchgate.netresearchgate.net

Table 1: Illustrative DFT-Calculated Properties for this compound

Note: These values are hypothetical and based on typical results for analogous molecules like acetophenone and substituted tetrahydrofurans, calculated at the B3LYP/6-31G(d) level of theory. Actual values would require specific calculations for the target molecule.

PropertyPredicted ValueSignificance
Optimized Geometry
C=O Bond Length~1.22 ÅTypical double bond character.
C-O (ring) Bond Length~1.43 ÅStandard ether bond length.
Phenyl-C=O Dihedral~0°Indicates planarity for conjugation.
Vibrational Frequencies
C=O Stretch~1690-1710 cm⁻¹Strong, characteristic ketone absorption.
C-O-C (ring) Stretch~1050-1150 cm⁻¹Characteristic ether absorption.
Electronic Properties
Dipole Moment~2.5 - 3.5 DIndicates a moderately polar molecule.
HOMO-LUMO Gap~4 - 5 eVSuggests moderate kinetic stability.

Ab Initio Methods for High-Accuracy Energetics and Reaction Barriers

For situations requiring higher accuracy, particularly for energetic properties, ab initio (from first principles) methods are employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide more accurate descriptions of electron correlation at a higher computational expense. acs.org

These high-level calculations are invaluable for determining accurate reaction barriers and the relative energies of different conformers. While DFT is often sufficient, ab initio methods provide a "gold standard" benchmark. For example, calculating the rotational barrier of the phenyl group or the inversion barrier of the oxolane ring would be more reliably achieved with methods like CCSD(T). nih.gov

Conformational Analysis and Potential Energy Surface Mapping

This compound has several sources of conformational flexibility: the puckering of the oxolane ring, the rotation around the bond connecting the ring to the carbonyl group, and the rotation of the phenyl group.

Identification of Global and Local Energy Minima

The tetrahydrofuran (B95107) (oxolane) ring is not planar; it adopts puckered conformations to relieve ring strain. The two most common conformations are the "envelope" (C_s symmetry) and "twist" (C_2 symmetry). nih.gov Recent studies on tetrahydrofurfuryl alcohol, a structurally related compound, have shown that these conformers are very close in energy and can interconvert, with the specific substituent at the C2 position influencing which conformation is more stable. yorku.caresearchgate.net For this compound, computational scans of the ring's puckering coordinates would identify the most stable conformers.

Furthermore, rotation around the single bonds will generate additional conformers. The potential energy surface (PES) would be mapped by systematically rotating key dihedral angles and calculating the energy at each point. This process reveals all stable conformers (local minima) and the absolute lowest energy structure (the global minimum).

Calculation of Conformational Interconversion Barriers

The energy barriers separating these conformers determine how readily the molecule can change its shape at a given temperature. These barriers are calculated by identifying the transition state structures that connect the energy minima. For instance, the barrier to rotation of the phenyl group would be determined by finding the transition state where the phenyl ring is perpendicular to the carbonyl group, disrupting conjugation. Similarly, the barrier for the pseudorotation of the oxolane ring, which interconverts the envelope and twist forms, can be calculated. Studies on tetrahydrofurfuryl alcohol have found these ring interconversion barriers to be quite low, on the order of 1.5–1.7 kJ mol⁻¹. yorku.caresearchgate.net

Table 2: Representative Conformational Analysis Data for this compound

Note: This table presents hypothetical data based on computational studies of analogous structures to illustrate the expected results of a full conformational analysis.

Conformer FeatureDescriptionRelative Energy (kcal/mol)Interconversion Barrier (kcal/mol)
Oxolane Ring Pucker Twist (C₂) vs. Envelope (C_s) conformations.Twist likely slightly lower.~0.4 - 0.5
Phenyl Group Rotation Planar vs. Perpendicular to C=O.Planar is the minimum.~3 - 5
Oxolane-Carbonyl Rotation Rotation around the C(ring)-C(keto) bond.Multiple minima possible.~1 - 3

Simulation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the entire reaction pathway from reactants to products, including the high-energy transition state. masterorganicchemistry.comwikipedia.orgucsd.edulibretexts.org For this compound, one could investigate reactions such as the nucleophilic addition to the carbonyl group or enolate formation at the alpha-carbon.

The process involves:

Optimizing the geometries of the reactants and products.

Locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface (one imaginary vibrational frequency).

Confirming the TS by performing an Intrinsic Reaction Coordinate (IRC) calculation, which traces the reaction path downhill from the TS to ensure it connects the intended reactants and products.

The energy difference between the reactants and the transition state gives the activation energy (reaction barrier) of the reaction, which is directly related to the reaction rate. quantumatk.com This allows for a theoretical prediction of the feasibility and kinetics of a proposed chemical transformation. For example, one could computationally compare the barriers for nucleophilic attack on the carbonyl from either face of the molecule to predict stereoselectivity.

Computational and Theoretical Analyses of this compound Remain Largely Unexplored

General approaches in computational chemistry often employ a combination of machine learning and quantum mechanics to predict the outcomes and pathways of organic reactions. nih.govresearchgate.net These methods can achieve high accuracy in predicting major products and can even elucidate complex reaction mechanisms. nih.gov However, the application of these predictive models to This compound has not been specifically documented.

Similarly, the field of computational catalyst design, which utilizes large-scale screening of materials and reaction intermediates, has seen significant advancements. arxiv.org Techniques such as density functional theory (DFT) calculations are instrumental in understanding catalyst-substrate interactions and optimizing reaction conditions. mdpi.com For instance, studies on palladium-catalyzed reactions have successfully used computational models to elucidate reaction pathways and energy profiles, providing insights that align with experimental data. mdpi.com Nevertheless, specific research detailing the computational design or optimization of catalysts for reactions involving This compound is absent from the current body of scientific literature.

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of molecules, including their flexibility and interactions with solvents. nih.gov Advanced techniques can be used to explore the conformational landscape of a molecule, which is crucial for understanding its reactivity and physical properties. While MD simulations are widely used for various organic molecules, specific studies on the conformational analysis and solvent effects of This compound have not been published.

Derivatization and Functionalization Strategies of 1 Oxolan 2 Yl 2 Phenylethanone

Chemical Modifications of the Ketone Functionality

The ketone group in 1-(Oxolan-2-yl)-2-phenylethanone is a prime site for a variety of chemical transformations, offering a gateway to a diverse range of functionalized derivatives.

Enantioselective Reductions to Chiral Alcohols

The reduction of the prochiral ketone in this compound to a chiral alcohol, 1-(oxolan-2-yl)-2-phenylethan-1-ol, represents a critical transformation for accessing stereochemically defined molecules. While no studies have been reported for this specific substrate, analogous reductions of similar ketones are well-documented. For instance, the enantioselective reduction of α-hydroxy ketones and α-halo ketones has been achieved with high efficiency using biocatalysts or chiral chemical reagents.

Table 1: Potential Catalysts for Enantioselective Reduction

Catalyst TypePotential Reagents/SystemsExpected Outcome
BiocatalystsYeast strains (e.g., Saccharomyces cerevisiae), isolated enzymes (e.g., alcohol dehydrogenases)High enantioselectivity (often >99% ee) under mild reaction conditions.
Chiral Chemical ReagentsCorey-Bakshi-Shibata (CBS) catalysts, chiral borane (B79455) reagents (e.g., Alpine-Borane), asymmetric transfer hydrogenation catalystsGood to excellent enantioselectivity, broader substrate scope.

The stereochemical outcome of such reductions would be highly dependent on the chosen catalyst and the steric and electronic properties of the oxolane and phenyl substituents.

Formation of Imines, Oximes, and Hydrazones

The reaction of the ketone with primary amines, hydroxylamine (B1172632), or hydrazine (B178648) derivatives would yield the corresponding imines, oximes, and hydrazones. These reactions typically proceed via nucleophilic addition to the carbonyl carbon followed by dehydration.

Imines: Formed by reacting this compound with a primary amine under acidic or base-catalyzed conditions.

Oximes: Generated from the reaction with hydroxylamine (NH₂OH). The resulting oximes can exist as E and Z isomers.

Hydrazones: Synthesized by condensation with hydrazine (N₂H₄) or its substituted derivatives (e.g., phenylhydrazine).

These derivatives are valuable intermediates for further synthetic transformations, such as reduction to amines or rearrangements.

Regioselective Functionalization of the Oxolane Ring

Modification of the oxolane (tetrahydrofuran) ring presents a greater challenge due to the relative inertness of the C-H bonds. However, several strategies could potentially be employed.

Introduction of Heteroatom-Containing Substituents

The introduction of heteroatoms into the oxolane ring would likely require activation of the ring system. Ring-opening strategies, followed by functionalization and subsequent ring-closure, could be a viable, albeit multi-step, approach. Direct C-H activation methods, while synthetically attractive, are not well-established for this specific substitution pattern.

Stereocontrol in Oxolane Ring Derivatization

Achieving stereocontrol in the functionalization of the oxolane ring would be a significant synthetic hurdle. The existing stereocenter at the C2 position could potentially direct the stereochemical outcome of reactions at other positions on the ring, a concept known as substrate-controlled diastereoselectivity. However, without experimental data, the extent of this directing effect remains speculative.

Synthetic Transformations of the Phenyl Moiety

The phenyl group offers a versatile platform for introducing a wide array of substituents through electrophilic aromatic substitution reactions.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety

ReactionReagentsPotential Products
NitrationHNO₃/H₂SO₄Introduction of a nitro (-NO₂) group, primarily at the para and ortho positions.
HalogenationBr₂/FeBr₃ or Cl₂/AlCl₃Introduction of a bromo (-Br) or chloro (-Cl) group.
Friedel-Crafts AcylationAcyl chloride/AlCl₃Introduction of an acyl (-COR) group.
Friedel-Crafts AlkylationAlkyl halide/AlCl₃Introduction of an alkyl (-R) group.
SulfonationFuming H₂SO₄Introduction of a sulfonic acid (-SO₃H) group.

The directing effect of the 1-(oxolan-2-yl)ethanone substituent would influence the regioselectivity of these substitutions. The substituent is likely to be an ortho, para-director, although the steric bulk of the group might favor para-substitution.

Synthesis of Polyfunctionalized Analogues via Multi-Component Reactions

Multi-component reactions (MCRs) offer an efficient pathway to complex molecular architectures in a single synthetic operation by combining three or more reactants. beilstein-journals.orgorganic-chemistry.org The ketone functionality in this compound makes it a suitable candidate for various MCRs.

For example, in a Biginelli-type reaction, this compound could potentially react with an aldehyde and urea (B33335) or thiourea (B124793) to form dihydropyrimidinone derivatives. Similarly, in a Hantzsch-type synthesis, it could be combined with an aldehyde and a source of ammonia (B1221849) to produce dihydropyridine (B1217469) structures. These reactions allow for the rapid generation of libraries of structurally diverse and complex molecules from simple precursors. nih.gov

A hypothetical MCR could involve the condensation of this compound, an aromatic aldehyde, and a nitrogen source like ammonium (B1175870) acetate, along with a source of a second active methylene (B1212753) compound, to construct a highly substituted pyridine (B92270) or a related heterocyclic system. The feasibility and outcome of such reactions would depend on the relative reactivity of the starting materials and the specific reaction conditions employed.

Table 3: Potential Multi-Component Reactions Involving this compound

MCR NameReactantsPotential Heterocyclic Core
Biginelli ReactionAromatic aldehyde, Urea/ThioureaDihydropyrimidinone/thione
Hantzsch Dihydropyridine SynthesisAromatic aldehyde, Ammonia sourceDihydropyridine
Kabachnik-Fields ReactionAmine, Dialkyl phosphiteα-Aminophosphonate

Future Directions and Emerging Research Avenues for 1 Oxolan 2 Yl 2 Phenylethanone

Development of Green Chemistry Approaches for Synthesis and Derivatization

The principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of renewable resources, offer a vital framework for the future synthesis of 1-(Oxolan-2-yl)-2-phenylethanone. Current synthetic routes often rely on traditional methods that may involve hazardous reagents and generate significant waste. Future research should pivot towards more sustainable alternatives.

Biocatalysis: One of the most promising green approaches is the use of enzymes as catalysts. georgiasouthern.edu Ketoreductases and alcohol dehydrogenases, for instance, have shown remarkable efficiency in the stereoselective reduction of prochiral ketones, which could be applied to produce specific enantiomers of derivatized this compound. georgiasouthern.edu The use of whole-cell biocatalysts, such as engineered strains of Pseudomonas putida, could enable the conversion of complex biomass-derived feedstocks into valuable ketone structures. nrel.gov This approach not only minimizes reliance on petrochemical precursors but also operates under mild, aqueous conditions.

Photocatalysis: Leveraging visible light as a sustainable energy source is another key avenue. acs.org Photocatalytic methods, employing inexpensive organic dyes or semiconductor-based catalysts, can drive reactions like α-acylation of ethers under ambient conditions, with oxygen as a green oxidant and water as the only byproduct. acs.orgacs.org This strategy could be adapted for the direct coupling of a substituted tetrahydrofuran (B95107) radical with an acyl halide, representing a significant improvement in atom economy.

Mechanochemistry: Solvent-free or liquid-assisted grinding (LAG) mechanochemical methods present a powerful way to reduce solvent waste. mdpi.com These techniques use mechanical energy to drive reactions in the solid state, often leading to higher yields and shorter reaction times compared to conventional solution-phase synthesis. mdpi.com Applying mechanochemistry to the key bond-forming reactions in the synthesis of this compound could drastically reduce the environmental footprint of its production.

Green Chemistry ApproachPotential Advantage for Synthesis/DerivatizationRelevant Research Area
Biocatalysis High stereoselectivity, mild reaction conditions, use of renewable feedstocks.Asymmetric reduction of ketones, enzymatic acylation. georgiasouthern.edugeorgiasouthern.eduresearchgate.net
Photocatalysis Use of sustainable energy (light), green oxidants (O2), minimal byproducts.Direct C-H functionalization of ethers, radical additions. acs.orgacs.org
Mechanochemistry Reduced or eliminated solvent use, high efficiency, potential for novel reactivity.Solvent-free acylation and condensation reactions. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and discovery. ijsea.com For a compound like this compound, these computational tools can accelerate research by predicting reaction outcomes, proposing novel synthetic routes, and designing derivatives with desired properties.

Compound Design: By correlating molecular structure with biological activity or material properties, AI can guide the design of new derivatives of this compound. nih.gov Generative models can propose novel structures with a high likelihood of possessing specific therapeutic effects or material characteristics, focusing synthetic efforts on the most promising candidates.

AI/ML ApplicationFunctionPotential Impact on Research
Retrosynthesis Planning Proposes novel and efficient synthetic routes from target molecule to precursors.Discovery of more economical or sustainable synthesis pathways. nih.govgwern.net
Outcome Prediction Forecasts the major product and potential yield of a chemical reaction.Reduces experimental failures and accelerates optimization. eurekalert.orgacs.org
De Novo Design Generates new molecular structures with optimized, predicted properties.Accelerates the discovery of new drug candidates or functional materials. nih.gov

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Moving beyond classical catalysts, future research should explore advanced catalytic systems to improve the synthesis and functionalization of this compound. These modern catalysts offer reactions under milder conditions, with greater control over the final product's structure.

Photoredox/Nickel Dual Catalysis: This powerful combination has emerged as a premier method for forming challenging carbon-carbon bonds. nih.gov It enables the coupling of ether C(sp³)–H bonds with acyl halides or aryl halides at room temperature using visible light. acs.orgacs.orgnih.gov This approach could provide a direct and highly efficient route to this compound and its arylated derivatives, a transformation that is difficult to achieve with traditional methods. nih.govnih.gov

Organocatalysis: The use of small, metal-free organic molecules as catalysts is a cornerstone of modern green chemistry. chiba-u.jpyoutube.com Chiral organocatalysts, such as proline and its derivatives, can facilitate highly enantioselective reactions, including aldol (B89426) and Mannich reactions on the ketone. youtube.comyoutube.com This would allow for the precise construction of stereocenters in derivatives of this compound, which is crucial for applications in medicinal chemistry. nih.gov

Transition-Metal Catalysis: While palladium-catalyzed cross-coupling is well-established, newer generations of ligands and catalysts based on more abundant metals like nickel or copper are expanding the scope of these reactions. magtech.com.cnnih.gov These systems can catalyze the α-arylation of the ketone under increasingly mild conditions, tolerating a wider range of functional groups and enabling the synthesis of a diverse library of derivatives. nih.gov

Catalytic SystemReaction Type EnabledKey Advantage
Photoredox/Nickel Dual Catalysis α-Acylation/Arylation of EthersMild conditions, use of light energy, high functional group tolerance. acs.orgnih.gov
Asymmetric Organocatalysis Enantioselective Aldol/Mannich ReactionsMetal-free, high stereocontrol, green and sustainable. youtube.comyoutube.comnih.gov
Modern Transition-Metal Catalysis α-Arylation of KetonesUse of abundant metals, broad substrate scope, high efficiency. nih.govmagtech.com.cnnih.gov

Advanced Methodologies for In Situ Reaction Monitoring and Kinetic Analysis

To fully optimize the novel synthetic methods described above, a deep understanding of the reaction dynamics is essential. Advanced spectroscopic techniques that allow for real-time, in situ monitoring can provide invaluable mechanistic and kinetic data.

Real-Time NMR and IR Spectroscopy: Techniques like Reaction Progress Kinetic Analysis (RPKA) using in situ spectroscopy can continuously monitor the concentration of reactants, intermediates, and products throughout a reaction. mdma.chyoutube.com For example, monitoring a Friedel-Crafts acylation or a catalytic cycle in real-time can reveal the rate-determining step, identify transient intermediates, and expose catalyst deactivation pathways. mdma.chacs.org

Kinetic Modeling: The data gathered from in situ monitoring can be used to build detailed kinetic models of the reaction network. researchgate.net These models are crucial for understanding complex reaction mechanisms, such as those in dual catalytic systems, and for rationally optimizing reaction conditions (e.g., temperature, concentration, catalyst loading) to maximize yield and selectivity. acs.org This analytical rigor moves beyond simple trial-and-error optimization to a more predictive and efficient "process understanding" approach.

Spectroscopic Analysis of Intermediates: The application of methods like UV/Vis spectroscopy can be used to track the formation and consumption of species during a reaction, such as the generation of metal clusters in a catalytic process. nih.gov For reactions involving colored intermediates, such as those in photoredox catalysis, these methods provide a direct window into the catalytic cycle.

MethodologyInformation GainedApplication in Synthesis Optimization
In Situ Spectroscopy (NMR, IR) Real-time concentration profiles of all species, identification of intermediates.Rapid determination of reaction kinetics and mechanism. mdma.chacs.orgnih.gov
Reaction Progress Kinetic Analysis (RPKA) Detailed kinetic data from a minimal number of experiments.Efficiently maps the influence of variables on reaction rate and yield. youtube.com
Computational Kinetic Modeling Predictive models of reaction behavior under different conditions.Rational optimization of processes without extensive experimentation. researchgate.net

Q & A

Q. What are the established synthetic routes for preparing 1-(Oxolan-2-yl)-2-phenylethanone, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves Friedel-Crafts acylation, where oxolane-containing acyl chlorides react with aromatic substrates (e.g., benzene derivatives) in the presence of Lewis acid catalysts like AlCl₃. For example, analogous compounds such as 1-(4-fluorophenyl)-2-phenylethanone are synthesized via this method . Optimizing catalyst loading (e.g., 1.2–1.5 equiv AlCl₃) and reaction temperature (0–25°C) minimizes side reactions like over-acylation. Post-reaction quenching with ice-water and purification via column chromatography (silica gel, hexane/ethyl acetate) typically yields >70% purity .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for confirming bond lengths, angles, and stereochemistry. For related ketones like 1-(3-methoxyphenyl)-2-phenylethanone, single-crystal diffraction data (Mo-Kα radiation, λ = 0.71073 Å) resolve intramolecular interactions, such as hydrogen bonding between the ketone oxygen and adjacent substituents . Complementary techniques include ¹H/¹³C NMR (CDCl₃, 400 MHz) to assign proton environments and HRMS (ESI+) for molecular ion verification .

Q. What are the key physicochemical properties (e.g., logP, solubility) critical for experimental design?

  • Methodological Answer : LogP values (e.g., calculated via HPLC retention times or software like ChemDraw) guide solvent selection for reactions. For fluorinated analogs like 1-(2,6-difluorophenyl)-2-phenylethanone, logP ≈ 3.2 indicates moderate hydrophobicity, favoring dichloromethane or THF as solvents . Solubility in polar solvents (e.g., DMSO) is typically <10 mg/mL, requiring sonication for dissolution in biological assays. Thermal stability (TGA/DSC) should be assessed to avoid decomposition during storage .

Advanced Research Questions

Q. How do electronic effects of substituents on the oxolane ring influence regioselectivity in derivatization reactions?

  • Methodological Answer : Substituents like methoxy or bromo groups alter electron density, directing electrophilic attacks. For example, in 1-(3-bromophenyl)-2-phenylethanone, bromine’s electron-withdrawing effect deactivates the meta position, favoring para-substitution in further reactions. DFT calculations (B3LYP/6-31G*) can predict reactive sites by mapping electrostatic potential surfaces . Experimental validation via competitive reactions (e.g., nitration or sulfonation) quantifies regioselectivity trends .

Q. What computational strategies are effective in predicting the biological activity of this compound derivatives?

  • Methodological Answer : Pharmacophore modeling (e.g., using DISCO or Schrödinger’s Phase) identifies critical features like hydrogen bond acceptors (ketone oxygen) and hydrophobic regions (phenyl/oxolane rings). For M3 receptor antagonists, a 3D pharmacophore with aromatic and cationic features was used to screen virtual libraries, yielding hits like 1-[2-(diethylamino)ethoxy]phenyl-2-phenylethanone (pA₂ = 6.67) . MD simulations (AMBER/CHARMM) further assess binding stability to targets like enzymes or GPCRs .

Q. How can chiral resolution be achieved for enantiomers of this compound?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol) separates enantiomers with baseline resolution (Rs > 1.5). For analogs like 1-(2-hydroxyphenyl)-2-phenylethanone, derivatization with chiral auxiliaries (e.g., Mosher’s acid) enhances separation efficiency. Circular dichroism (CD) spectra verify absolute configuration, while X-ray crystallography of diastereomeric salts (e.g., with L-tartaric acid) provides conclusive proof .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

  • Methodological Answer : LC-MS/MS (MRM mode) detects impurities at ppm levels, such as unreacted precursors or oxidation byproducts. For example, in 1-(4-methylphenyl)-2-phenylethanone, column chromatography (silica gel, gradient elution) removes residual AlCl₃, while GC-MS headspace analysis identifies volatile contaminants . Method validation per ICH guidelines ensures precision (RSD < 2%) and accuracy (spike recovery 95–105%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.